molecular formula C15H15N3O B5803831 1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- CAS No. 117658-75-0

1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl-

Cat. No.: B5803831
CAS No.: 117658-75-0
M. Wt: 253.30 g/mol
InChI Key: LLGLGQPJEWTVEV-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- is a compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring. The reaction conditions typically include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, benzimidazole derivatives are known to inhibit microtubule formation, which can disrupt cell division and lead to antiparasitic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl- lies in its specific substitution pattern, which may confer distinct properties and advantages for certain applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-18-14-6-4-3-5-13(14)17-15(18)16-11-7-9-12(19-2)10-8-11/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGLGQPJEWTVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358903
Record name 1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

117658-75-0
Record name 1H-Benzimidazol-2-amine, N-(4-methoxyphenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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